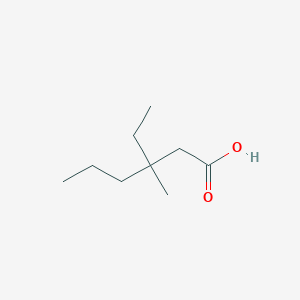
3-Ethyl-3-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methylhexanoic acid is an organic compound with the molecular formula C9H18O2 It is a branched-chain carboxylic acid, characterized by the presence of both ethyl and methyl groups attached to the third carbon of a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives. For instance, the reaction of 3-methylhexanoic acid with ethyl bromide in the presence of a strong base like sodium hydride can yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3-ethyl-3-methylhexanoyl chloride, which can be prepared from the corresponding acid using thionyl chloride. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst like palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methylhexanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, forming acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides.
Scientific Research Applications
3-Ethyl-3-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways involving branched-chain fatty acids.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 3-Ethyl-3-methylhexanoic acid exerts its effects depends on its application. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing pathways such as beta-oxidation. The molecular targets include enzymes like acyl-CoA dehydrogenase and enoyl-CoA hydratase, which play crucial roles in the breakdown and synthesis of fatty acids.
Comparison with Similar Compounds
Similar Compounds
3-Methylhexanoic acid: Similar in structure but lacks the ethyl group.
2-Ethylhexanoic acid: Has the ethyl group on the second carbon instead of the third.
Hexanoic acid: The parent compound without any branching.
Uniqueness
3-Ethyl-3-methylhexanoic acid is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in the synthesis of specific target molecules that require precise branching patterns.
Properties
CAS No. |
50902-82-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-ethyl-3-methylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-4-6-9(3,5-2)7-8(10)11/h4-7H2,1-3H3,(H,10,11) |
InChI Key |
APIWHOUUMCIHFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



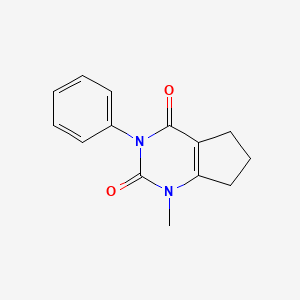

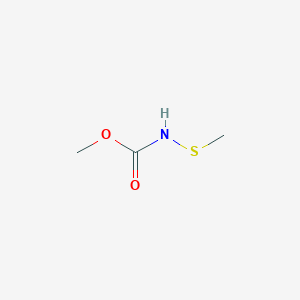


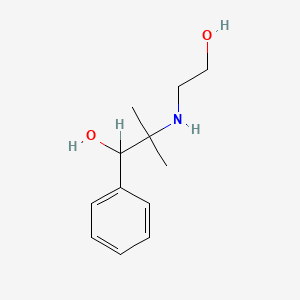
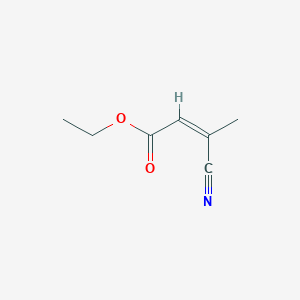


![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)


